N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

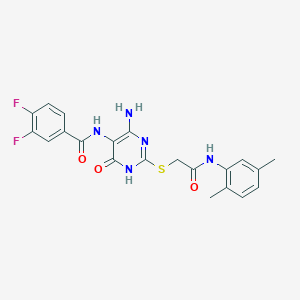

This compound is a pyrimidinone derivative featuring a thioether linkage, a 3,4-difluorobenzamide group, and a 2,5-dimethylphenyl substituent. The presence of fluorine atoms likely enhances metabolic stability and bioavailability, while the dimethylphenyl group may contribute to hydrophobic interactions in binding pockets .

Properties

Molecular Formula |

C21H19F2N5O3S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H19F2N5O3S/c1-10-3-4-11(2)15(7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-6-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChI Key |

ZGUVCCZGMWRPMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,5-dimethylphenylamine, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrimidinone and benzamide derivatives. Below is a detailed comparison with key analogs from literature and pharmacopeial sources:

Table 1: Structural and Functional Comparison

Key Research Findings

Bioactivity Profile :

- The target compound’s thioether linkage may confer greater stability against oxidative metabolism compared to ether-linked analogs (e.g., compound from ), which are prone to enzymatic cleavage .

- The 3,4-difluorobenzamide group enhances binding affinity to hydrophobic enzyme pockets, as observed in fluorinated kinase inhibitors .

Solubility and Pharmacokinetics: The diphenylhexan analog () exhibits higher aqueous solubility (due to hydroxyl and polar acetamido groups) but lower membrane permeability than the target compound.

Synthetic Accessibility :

- The target compound’s synthesis is more complex than the diphenylhexan analog due to the thioether formation and fluorine incorporation steps .

Biological Activity

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Amino Group : Contributes to the compound's solubility and interaction with biological targets.

- Dihydropyrimidine Core : Known for its role in various biological activities, including anti-cancer properties.

- Difluorobenzamide Moiety : Enhances the compound's interaction with specific receptors or enzymes.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds containing a dihydropyrimidine structure have been found to disrupt microtubule formation and induce G2/M cell cycle arrest in cancer cell lines. This suggests that this compound may operate through similar pathways .

Antimicrobial Properties

The compound's thioether linkage may enhance its antimicrobial properties. Studies on related compounds indicate that modifications in the pyrimidine ring can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of structurally related compounds demonstrated significant cytotoxicity against various human tumor cell lines. The most active compounds induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively at low micromolar concentrations. The specific IC50 values varied among different cancer types, indicating selective toxicity .

Study 2: Antiviral Screening

In a screening of antiviral activities among pyrimidine derivatives, several compounds exhibited moderate inhibitory effects against HIV replication in vitro. The structure of this compound suggests it may also possess similar activity due to its ability to interact with viral enzymes .

Study 3: Antimicrobial Evaluation

In a comparative study of various thioether-containing compounds, this compound was evaluated for its antimicrobial properties. Results indicated that modifications in the side chains significantly influenced antibacterial activity against E. coli and Staphylococcus aureus strains .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.